molecular formula C25H25ClN2O3S B4971896 2-(2-CHLOROBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

2-(2-CHLOROBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B4971896
M. Wt: 469.0 g/mol
InChI Key: JSYQZXGCXZDICI-UHFFFAOYSA-N
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Description

2-(2-CHLOROBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the cycloheptathiophene core, which is then functionalized through a series of reactions including amide formation, chlorination, and ethoxylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-(2-CHLOROBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-CHLOROBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-CHLOROBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of both chlorobenzamido and ethoxyphenyl groups.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O3S/c1-2-31-20-14-9-8-13-19(20)27-24(30)22-17-11-4-3-5-15-21(17)32-25(22)28-23(29)16-10-6-7-12-18(16)26/h6-10,12-14H,2-5,11,15H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYQZXGCXZDICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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